Antifungal Activity: N1-(4-Fluorobenzoyl) Derivative (2n) vs. Fluconazole Against Candida albicans
The N1-(4-fluorobenzoyl) derivative (compound 2n) of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one demonstrates a 4-fold lower MIC than the clinical standard fluconazole against both clinical isolates of Candida albicans and the C. albicans ATCC 10231 reference strain [1]. This represents a direct head-to-head comparison within the same microdilution assay.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 50 μg/mL (compound 2n) |
| Comparator Or Baseline | Fluconazole: 200 μg/mL |
| Quantified Difference | 4-fold reduction in MIC (50 vs 200 μg/mL) |
| Conditions | Broth microdilution method against clinical isolates of Candida albicans and C. albicans ATCC 10231 standard strain |
Why This Matters
This quantitative superiority against a major human fungal pathogen provides a clear scientific justification for selecting the 4-fluorobenzoyl derivative over fluconazole in antifungal discovery programs targeting azole-resistant Candida strains.
- [1] Sączewski, J., Fedorowicz, J., Kędzia, A., Ziolkowska-Klinkosz, M., & Jalińska, A. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 12(7), 640-646. https://doi.org/10.2174/1573406412666160517122925 View Source
